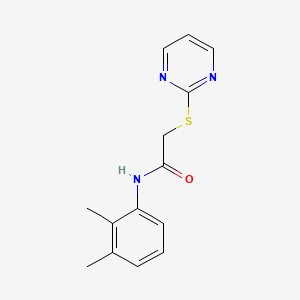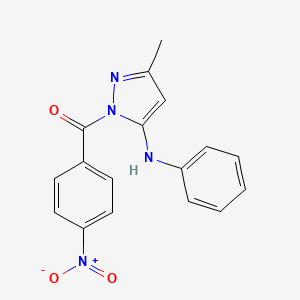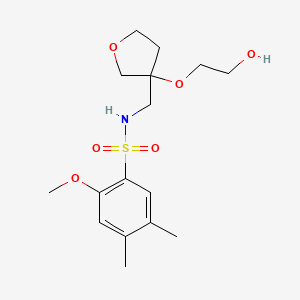
N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide, also known as DPA-714, is a small molecule that has gained attention in the field of neuroscience research due to its potential as a radioligand for imaging neuroinflammation.
Aplicaciones Científicas De Investigación
Radioligand Imaging Applications
A notable application of related compounds is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). One study describes the synthesis and application of DPA-714, a compound designed with a fluorine atom allowing for fluorine-18 labeling and in vivo imaging. This research highlights the compound's potential for studying neurological conditions and inflammation through PET imaging (Dollé et al., 2008).
Anticonvulsant Properties
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant effects. The study explores the synthesis of these derivatives and their evaluation as possible anticonvulsants, revealing moderate anticonvulsant activity and offering insights into the structural relationships with pharmacological activity (Severina et al., 2020).
Chemical Synthesis and Structural Analysis
Another area of application involves the structural analysis and synthesis of heterocyclic derivatives of guanidine. This includes the synthesis of compounds derived from the action of ketene on specific guanidine derivatives, contributing to the understanding of the chemical structure and properties of such compounds (Banfield et al., 1987).
Antimicrobial and Antibacterial Activity
There's also research into the synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives. These compounds have been tested for their in vitro antibacterial activity against pathogenic bacteria, with some showing moderate to significant activity, highlighting their potential as antimicrobial agents (Aggarwal et al., 2014).
Pharmaceutical Research
The compound DM-9384, closely related in structural family, has been studied for its effects on learning and memory in rats, showing potential as a cognitive function enhancer. This compound was found to improve memory and learning abilities in various experimental models, suggesting its potential application in treating cognitive impairments (Sakurai et al., 1989).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-3-6-12(11(10)2)17-13(18)9-19-14-15-7-4-8-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIZGUHYUIJALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)

![3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2685634.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2685637.png)




![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]acetamide](/img/structure/B2685647.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2685653.png)